molecular formula C18H18ClN3O4S2 B2890389 2-chloro-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865173-74-6

2-chloro-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2890389
CAS No.: 865173-74-6
M. Wt: 439.93
InChI Key: ASSAKVDDXDADJN-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazol-2-ylidene core substituted with a sulfamoyl (-SO2NH2) group at position 6, a 2-ethoxyethyl chain at position 3, and a 2-chlorobenzamide moiety. The Z-configuration of the imine bond (C=N) in the benzothiazol-2-ylidene system is critical for its planar geometry and conjugation, influencing electronic properties and intermolecular interactions . Synthesis typically involves condensation reactions between substituted benzothiazole precursors and acyl chlorides, followed by functionalization of the sulfamoyl group .

Properties

IUPAC Name

2-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4S2/c1-2-26-10-9-22-15-8-7-12(28(20,24)25)11-16(15)27-18(22)21-17(23)13-5-3-4-6-14(13)19/h3-8,11H,2,9-10H2,1H3,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSAKVDDXDADJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves several steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 2-ethoxyethylamine to form an intermediate, which is then reacted with 6-sulfamoylbenzothiazole under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-chloro-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfamoyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfamoyl group may also play a role in the compound’s biological activity by interacting with cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents/Functional Groups Notable Interactions/Applications
2-Chloro-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide Benzothiazol-2-ylidene 6-SO2NH2, 3-(2-ethoxyethyl), 2-chlorobenzamide Potential sulfonamide-like bioactivity; planar conjugation enables π-π stacking
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine () Benzodithiazine 6-Cl, 7-CH3, 1,1-dioxo, N-methylhydrazine Anisotropic C=N and SO2 stretching (IR: 1645, 1345, 1155 cm⁻¹); used in heterocyclic synthesis
N-(Benzothiazol-2-yl)-3-chlorobenzamide () Benzothiazole 3-Cl-benzamide N—H⋯N hydrogen bonds; trans-amide conformation; planar molecular geometry
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide 3-CH3, 2-hydroxy-1,1-dimethylethyl N,O-bidentate directing group for C–H functionalization

Crystallographic and Computational Tools

  • Structures were validated using SHELX () and visualized via ORTEP-3 (–5). Hydrogen-bonding patterns were analyzed using graph set theory (), confirming directional interactions in the target compound and analogues .

Research Findings and Implications

  • Bioactivity Potential: The sulfamoyl group in the target compound suggests antimicrobial or enzymatic inhibition properties, akin to sulfa drugs. Comparative studies with ’s benzodithiazine could reveal ring-system-dependent activity.
  • Solubility vs. Stability : The ethoxyethyl chain may improve aqueous solubility over ’s simpler benzothiazole but could reduce thermal stability compared to ’s fused-ring system.
  • Synthetic Flexibility : The benzothiazol-2-ylidene core allows modular functionalization, enabling tailored electronic properties for optoelectronic or pharmaceutical applications .

Biological Activity

The compound 2-chloro-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (hereafter referred to as Compound A) is a novel derivative of benzothiazole that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of Compound A, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

Compound A can be synthesized using a multi-step process involving the reaction of appropriate benzothiazole derivatives with various reagents. The general synthetic route includes:

  • Formation of the Benzothiazole Backbone : The initial step involves the condensation of 2-aminobenzenesulfonamide with ethyl 2-bromoacetate to form the benzothiazole core.
  • Chlorination : The introduction of the chlorine atom at the para position is achieved through chlorination reactions using thionyl chloride.
  • Final Coupling : The final product is obtained by coupling the benzothiazole derivative with an appropriate amine under acidic conditions.

Characterization of Compound A is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Biological Activity

Compound A exhibits a range of biological activities that are summarized in the following sections.

Antioxidant Activity

The antioxidant potential of Compound A was evaluated using various in vitro assays, including:

  • DPPH Assay : This assay measures the ability of a compound to scavenge free radicals. Compound A demonstrated significant DPPH radical scavenging activity, indicating its potential as an antioxidant agent.
  • FRAP Assay : The Ferric Reducing Ability of Plasma (FRAP) assay further confirmed its antioxidant properties by showing a dose-dependent increase in reducing power.

Antiproliferative Activity

Studies on the antiproliferative effects of Compound A were conducted against several cancer cell lines, including:

  • HeLa Cells : Compound A exhibited an IC50 value in the low micromolar range, indicating potent antiproliferative effects.
  • Mechanism of Action : The compound induces apoptosis through mitochondrial pathways, evidenced by increased levels of cytochrome c in the cytosol and activation of caspase-3.

Anti-inflammatory Activity

The anti-inflammatory potential was assessed using:

  • 5-Lipoxygenase Inhibition : Compound A showed significant inhibition of 5-lipoxygenase (LO) with an IC50 value in the sub-micromolar range. This suggests that it may be effective in treating inflammatory conditions.

Case Studies

Recent studies have highlighted the therapeutic potential of benzothiazole derivatives similar to Compound A:

  • Photoprotective Properties : In a study assessing multifunctional compounds for UV protection, derivatives exhibited significant UV-filtering activity and stability under UV irradiation conditions .
  • Combination Therapies : Research indicates that combining benzothiazole derivatives with existing chemotherapeutic agents can enhance their efficacy and reduce side effects .

Summary Table of Biological Activities

Biological ActivityAssay MethodResultReference
AntioxidantDPPHSignificant scavenging
FRAPDose-dependent reducing power
AntiproliferativeHeLa Cell LineIC50 in low micromolar range
Anti-inflammatory5-Lipoxygenase InhibitionSub-micromolar IC50

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 2-chloro-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, and what reaction conditions are critical for high yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the benzothiazole core. Key steps include:

  • Sulfamoylation : Introduction of the sulfamoyl group at position 6 using sulfamoyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) .
  • Ethoxyethyl Substitution : Alkylation of the benzothiazole nitrogen with 2-ethoxyethyl bromide in the presence of a base like K₂CO₃ in acetonitrile (reflux, 12–24 hours) .
  • Z-Selective Condensation : Formation of the imine bond via condensation with 2-chlorobenzoyl chloride, requiring strict control of stereochemistry (e.g., using chiral catalysts or low-temperature conditions) .
  • Critical Parameters : Solvent polarity, temperature, and catalyst selection significantly impact yield and purity. For example, polar aprotic solvents (e.g., DMF) enhance sulfamoylation efficiency .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Analytical techniques are essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify Z-configuration (characteristic imine proton shifts at δ 8.2–8.5 ppm) and ethoxyethyl chain integration .

  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 494.08) .

  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

    Analytical Technique Key Parameters Purpose
    ¹H NMRδ 8.2–8.5 ppm (imine H)Confirm Z-configuration
    HRMSm/z 494.08Validate molecular formula
    HPLCRetention time: 8.3 minAssess purity

Advanced Research Questions

Q. How do electronic effects of the sulfamoyl and ethoxyethyl groups influence the compound’s reactivity in biological systems?

  • Methodological Answer :

  • Sulfamoyl Group : Acts as a hydrogen-bond acceptor, enhancing interactions with enzymatic targets (e.g., carbonic anhydrase isoforms). Computational docking studies (using AutoDock Vina) can predict binding affinities .
  • Ethoxyethyl Chain : Improves solubility and modulates membrane permeability. LogP calculations (e.g., using MarvinSketch) suggest a balance between hydrophilicity (sulfamoyl) and lipophilicity (ethoxyethyl) .
  • Experimental Validation : Compare analogs lacking these groups in cellular assays (e.g., IC₅₀ shifts in enzyme inhibition) .

Q. What strategies resolve discrepancies in reported biological activities across studies (e.g., variable IC₅₀ values)?

  • Methodological Answer :

  • Standardized Assays : Use consistent protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

  • Structural Analogs : Synthesize derivatives to isolate the impact of specific substituents (e.g., replacing ethoxyethyl with methoxyethyl) .

  • Meta-Analysis : Cross-reference data with structurally similar benzothiazoles (e.g., see Table 1) to identify trends .

    Compound Target Reported IC₅₀ (μM) Reference
    Target CompoundCarbonic Anhydrase IX0.12–0.45
    Analog (methoxyethyl)Carbonic Anhydrase IX0.38–0.67

Q. How can reaction pathways be optimized to mitigate byproducts during Z-selective imine formation?

  • Methodological Answer :

  • Catalyst Screening : Test chiral Lewis acids (e.g., Zn(II)-salen complexes) to enhance stereoselectivity .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., E-isomers or hydrolyzed products) and adjust reaction pH/temperature accordingly .
  • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to optimize time-dependent yield .

Data Contradiction Analysis

Q. Why do computational predictions of binding affinity sometimes conflict with experimental results?

  • Methodological Answer :

  • Limitations of Models : Molecular docking may overlook solvation effects or protein flexibility. Combine docking with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to improve accuracy .
  • Experimental Variables : Differences in assay conditions (e.g., pH, ionic strength) can alter binding. Validate computations using isothermal titration calorimetry (ITC) for thermodynamic profiling .

Research Design Considerations

Q. What in vitro and in vivo models are most suitable for evaluating this compound’s pharmacokinetics?

  • Methodological Answer :

  • In Vitro : Caco-2 cell monolayers for permeability studies; microsomal stability assays (human liver microsomes) to predict metabolic clearance .
  • In Vivo : Rodent models with LC-MS/MS plasma analysis to determine half-life and bioavailability. Dose optimization via allometric scaling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.